molecular formula C12H12ClN3O2 B8007831 2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one

2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one

Cat. No.: B8007831
M. Wt: 265.69 g/mol
InChI Key: MPZKGMUDKVWMHB-UHFFFAOYSA-N
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Description

Compound “2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one” involves specific reaction conditions and reagents. The preparation methods typically include multi-step synthesis processes that ensure the purity and yield of the final product. Detailed synthetic routes and reaction conditions are essential for replicating the synthesis in laboratory settings.

Industrial Production Methods: Industrial production of compound “this compound” requires scalable and cost-effective methods. These methods often involve optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity. The industrial production process is designed to meet the demands of large-scale applications while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions: Compound “2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require suitable nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can vary in structure and properties, providing a range of compounds for further study and application.

Scientific Research Applications

Compound “2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or reagent for studying biological processes. In medicine, compound “this compound” could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in manufacturing processes or as a component in various products.

Mechanism of Action

The mechanism of action of compound “2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating how the compound exerts its effects. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved could be related to metabolic processes, signal transduction, or other cellular functions.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these similar compounds has its own set of properties and applications, making the comparison valuable for understanding the specific advantages and potential of compound “2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one”.

Properties

IUPAC Name

2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-8-6-11(18)16-12(14-8)15-9-5-7(13)3-4-10(9)17/h3-6,17H,2H2,1H3,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZKGMUDKVWMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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